molecular formula C17H19N3OS B2769286 N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide CAS No. 2094203-56-0

N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide

Cat. No. B2769286
CAS RN: 2094203-56-0
M. Wt: 313.42
InChI Key: BZXCUVXNIMPTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It has been extensively studied for its potential therapeutic applications due to its ability to bind to the cannabinoid receptors in the brain and produce a range of physiological effects.

Mechanism of Action

N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide acts by binding to the cannabinoid receptors in the brain and producing a range of physiological effects. It has a higher affinity for the CB1 receptor, which is predominantly found in the brain, than the CB2 receptor, which is mainly found in the immune system. Upon binding to the receptors, N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide activates various signaling pathways that lead to the production of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and mood-enhancing effects of the compound.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and altered perceptions. It has also been shown to have anti-inflammatory and neuroprotective effects, which can help prevent or slow down the progression of various diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the cannabinoid receptors, which makes it an ideal tool for studying the physiological and biochemical effects of these receptors. However, its psychoactive effects and potential for abuse limit its use in certain experiments, and its high cost and complex synthesis method can make it challenging to obtain in large quantities.

Future Directions

There are several future directions for the study of N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide, including its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. Further studies are needed to elucidate the precise mechanisms of action of the compound and to identify any potential side effects or limitations of its use. Additionally, the development of new and more efficient synthesis methods for N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide could help make it more accessible for research purposes.

Synthesis Methods

N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide is synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of cyclopentyl magnesium bromide with 2-bromo pyridine to form N-cyclopentyl-2-bromopyridine. This is followed by the reaction of the intermediate product with 2-(methylthio)pyridine-4-carboxylic acid to form N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. It has been shown to produce analgesic effects by activating the cannabinoid receptors in the brain and spinal cord. It has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain, which can help prevent or slow down the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-cyclopentyl-2-methylsulfanyl-N-pyridin-2-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-22-16-12-13(9-11-19-16)17(21)20(14-6-2-3-7-14)15-8-4-5-10-18-15/h4-5,8-12,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXCUVXNIMPTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)N(C2CCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.